An In-depth Technical Guide to the Biological Targets of 1-benzyl-1H-imidazol-2-amine Scaffolds
An In-depth Technical Guide to the Biological Targets of 1-benzyl-1H-imidazol-2-amine Scaffolds
Introduction: The Privileged Scaffold of 1-benzyl-1H-imidazol-2-amine
The 1-benzyl-1H-imidazol-2-amine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural features, including a hydrogen bond donor-acceptor system, π-stacking capabilities afforded by the fused aromatic rings, and the conformational flexibility of the benzyl group, allow for diverse and specific interactions with a range of biological macromolecules. This guide provides an in-depth technical exploration of the known and emerging biological targets for this versatile scaffold, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for target validation, and present key quantitative data to inform structure-activity relationship (SAR) studies.
Chapter 1: Ion Channel Modulation - Targeting TRPC5 in Chronic Kidney Disease
A significant breakthrough in the therapeutic application of the 1-benzyl-1H-imidazol-2-amine scaffold has been the discovery of potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5).[1][2] This non-selective, calcium-permeable cation channel is a key mediator in the pathogenesis of progressive kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS).[3]
Mechanism of Action and Signaling Pathway
In podocytes, the specialized cells of the kidney's filtration barrier, the small GTPase Rac1 plays a critical role in regulating the actin cytoskeleton. Pathological activation of Rac1, often linked to genetic mutations or cellular stress, leads to the translocation and activation of TRPC5 channels at the cell membrane.[3] The subsequent influx of calcium ions triggers a cascade of events, including cytoskeletal remodeling, podocyte effacement (the flattening of their intricate foot processes), and eventual cell death, culminating in proteinuria and kidney failure.[3][4]
Derivatives of the 1-benzyl-1H-imidazol-2-amine scaffold, such as the well-characterized compound AC1903 , act as direct inhibitors of the TRPC5 ion channel.[3][5] By physically blocking the channel pore, these compounds prevent the detrimental influx of calcium, thereby preserving podocyte structure and function.[3] This targeted inhibition has been shown to suppress proteinuria and prevent podocyte loss in animal models of FSGS.[3][6]
Caption: TRPC5 Signaling Pathway in Podocyte Injury.
Quantitative Data: Potency and Selectivity
The following table summarizes the inhibitory activity of representative 1-benzyl-1H-imidazol-2-amine derivatives against TRPC5.
| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |
| AC1903 | TRPC5 | 14.7 | Selective over TRPC4 and TRPC6 | [5][7] |
| ML204 | TRPC5 | 13.6 | Potent TRPC4/5 antagonist | [5] |
Experimental Protocol: Calcium Imaging Assay for TRPC5 Inhibition
This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of a compound on TRPC5 channels expressed in a cell line (e.g., HEK293).[8][9]
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC5 activator (e.g., Englerin A or Riluzole).
-
1-benzyl-1H-imidazol-2-amine test compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate TRPC5-expressing HEK293 cells onto 96-well plates at a density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Incubation: After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS containing the desired concentration of the test compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Activation and Data Acquisition: Add the TRPC5 activator (e.g., Englerin A to a final concentration of 50 nM) to all wells simultaneously using the instrument's liquid handling capabilities. Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the peak fluorescence response for each well. Determine the percent inhibition by comparing the response in the presence of the test compound to the vehicle control. Generate a dose-response curve and calculate the IC₅₀ value.
Chapter 2: Antiparasitic Activity - Inhibition of Leishmania Arginase
The 1-benzyl-1H-imidazol-2-amine scaffold has also demonstrated promising activity against the protozoan parasite Leishmania, the causative agent of leishmaniasis. The primary molecular target identified in this context is the parasite's arginase enzyme.[10][11]
Mechanism of Action and Pathogenic Pathway
Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages. For their proliferation, they are heavily reliant on the synthesis of polyamines, such as putrescine and spermidine.[12] The parasite's arginase is a critical enzyme in this pathway, catalyzing the hydrolysis of L-arginine to L-ornithine, the direct precursor for polyamine biosynthesis.[13]
By inhibiting Leishmania arginase, 1-benzyl-1H-imidazol-2-amine derivatives effectively cut off the supply of ornithine, thereby halting polyamine synthesis and arresting parasite growth.[11] Furthermore, this mechanism has a dual therapeutic benefit. Within the macrophage, the host's inducible nitric oxide synthase (iNOS) competes with the parasite's arginase for the same substrate, L-arginine. Inhibition of the parasite's arginase can therefore shunt the available L-arginine towards the iNOS pathway, leading to increased production of nitric oxide (NO), a potent anti-leishmanial molecule.[14][15]
Caption: Mechanism of Action against Leishmania.
Quantitative Data: Antileishmanial Activity
The following table presents the activity of representative N-benzyl-1H-benzimidazol-2-amine derivatives against Leishmania mexicana.
| Compound | Target | Activity | Reference |
| Compound 8 | L. mexicana arginase | 68.27% inhibition | [11] |
| Compound 1 | L. mexicana arginase | IC₅₀ = 52 µM | [16] |
| Compound 2 | L. mexicana arginase | IC₅₀ = 82 µM | [16] |
Experimental Protocol: Leishmania Arginase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against recombinant Leishmania arginase by measuring the production of urea.[17][18]
Materials:
-
Recombinant Leishmania arginase.
-
L-arginine solution (e.g., 500 mM in water, pH 9.5).
-
CHES buffer (50 mM, pH 9.5).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Urea assay kit (containing urease, and reagents for colorimetric detection of ammonia).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of CHES buffer, 10 µL of the test compound at various concentrations (or DMSO for control), and 20 µL of a diluted solution of recombinant Leishmania arginase in CHES buffer. Incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the L-arginine solution to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent as specified by the urea assay kit (e.g., a strong acid).
-
Urea Quantification: Proceed with the urea quantification protocol provided with the commercial kit. This typically involves the conversion of urea to ammonia by urease, followed by a colorimetric reaction to detect the ammonia produced.
-
Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the amount of urea produced in each well based on a standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Chapter 3: Kinase Inhibition - Targeting the Raf/MEK/ERK Pathway
The 1-benzyl-1H-imidazole scaffold has also been explored for its potential as a kinase inhibitor, particularly targeting the Raf kinases within the mitogen-activated protein kinase (MAPK) signaling cascade.[19]
Mechanism of Action and Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][20] Mutations in this pathway, especially in the B-Raf kinase, are common in various cancers, including melanoma.[19] Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell growth and division.[1][14]
Certain derivatives, such as (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl compounds, have been identified as potent and selective inhibitors of B-RafV600E and C-Raf.[19] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of MEK.
Caption: The Raf/MEK/ERK Signaling Pathway.
Quantitative Data: Raf Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 10c | B-RafV600E | 38.3 | [19] |
| Compound 10c | C-Raf | 8.79 | [19] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibition of Raf kinases is a biochemical assay that measures the phosphorylation of a substrate, such as MEK1.
Materials:
-
Recombinant active B-Raf or C-Raf kinase.
-
Recombinant inactive MEK1 (substrate).
-
ATP.
-
Kinase assay buffer.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Detection system (e.g., anti-phospho-MEK1 antibody and a secondary antibody conjugated to a detectable label, or a luminescence-based ATP detection reagent).
-
384-well plates.
Procedure:
-
Compound Plating: Add the test compound at various concentrations to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add a solution containing the Raf kinase and MEK1 substrate to each well.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated MEK1 or the amount of remaining ATP using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Chapter 4: Metabolic Regulation - TGR5 Agonism
In contrast to the inhibitory roles described above, derivatives of the 1-benzyl-1H-imidazole scaffold have also been developed as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4]
Mechanism of Action and Signaling Pathway
TGR5 is a G-protein coupled receptor that is activated by bile acids.[12] Its activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[9] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][21]
1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent TGR5 agonists, stimulating GLP-1 secretion and exhibiting glucose-lowering effects in vivo.[4]
Caption: TGR5 Signaling Pathway for GLP-1 Secretion.
Quantitative Data: TGR5 Agonistic Activity
| Compound | Target | EC₅₀ (nM) | Reference |
| Compound 19d | hTGR5 | Potent agonist | [4] |
| Compound 19e | hTGR5 | Potent agonist | [4] |
| Compound 31d | hTGR5 | 0.057 | [18] |
Experimental Protocol: GLP-1 Secretion Assay
This protocol describes an in vitro assay to measure the ability of a test compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as NCI-H716.
Materials:
-
NCI-H716 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
DPP-IV inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed NCI-H716 cells in a 24-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.
-
Compound Treatment: Remove the pre-incubation buffer and add assay buffer containing the test compound at various concentrations.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GLP-1 concentration as a function of the test compound concentration and determine the EC₅₀ value.
Chapter 5: Other Emerging Targets and Broader Activities
The versatility of the 1-benzyl-1H-imidazol-2-amine scaffold extends to several other promising biological targets and broader therapeutic areas.
Epigenetic Regulation: Lysine Demethylase (KDM) Inhibition
Benzimidazole-containing scaffolds have been identified as inhibitors of lysine demethylases (KDMs), particularly the KDM4 subfamily.[22][23] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of KDMs is implicated in various cancers. While direct inhibition by the 1-benzyl-1H-imidazol-2-amine core requires further specific investigation, the broader benzimidazole class shows promise in this area.
DNA Topology Modulation: Topoisomerase I Inhibition
Benzimidazole derivatives have been reported to inhibit human topoisomerase I, an essential enzyme for DNA replication and transcription.[6][24] These compounds can act as DNA intercalators or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks. This mechanism underlies the anticancer activity of some benzimidazole-based compounds.
Broad-Spectrum Antimicrobial and Anticancer Activity
Numerous studies have reported the broad-spectrum antimicrobial (antibacterial, antifungal, antiviral) and anticancer activities of 1-benzyl-1H-imidazol-2-amine and related benzimidazole derivatives.[17][25][26][27] The mechanisms of action are often multifactorial and can include:
-
Inhibition of tubulin polymerization: Similar to other benzimidazole anthelmintics.
-
Inhibition of nucleic acid synthesis: Through various mechanisms including topoisomerase inhibition.
-
Disruption of microbial cell membrane integrity.
-
Inhibition of key metabolic enzymes.
The specific molecular targets for many of these broad-spectrum activities are still under active investigation and represent a fertile ground for future research.
Conclusion
The 1-benzyl-1H-imidazol-2-amine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to interact with a diverse array of biological targets, from ion channels and enzymes to kinases and epigenetic regulators, underscores its privileged status in medicinal chemistry. This guide has provided a comprehensive overview of the key biological targets, their associated signaling pathways, and the experimental methodologies used for their investigation. It is our hope that this technical resource will serve as a valuable tool for researchers in the field, facilitating the rational design and development of the next generation of drugs based on this potent chemical scaffold.
References
- Cook, S. J., & Mattingly, P. G. (2012). The Raf/Mek/Erk pathway. In Signal Transduction (pp. 129-158). Cold Spring Harbor Perspectives in Biology.
- Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406.
- da Silva, M. F., & Floeter-Winter, L. M. (2014). Arginase in Leishmania. Subcellular biochemistry, 74, 143–158.
- Colotti, G., & Ilari, A. (2011). Polyamine metabolism in Leishmania: from arginine to trypanothione. Amino acids, 40(2), 269–285.
- Zhou, Y., Castonguay, P., Sidhom, E. H., Clark, A. R., Dvela-Levitt, M., Kim, S., ... & Greka, A. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336.
- Nieto-Meneses, R., Castillo, R., Hernández-Campos, A., Maldonado-Rangel, A., Matius-Ruiz, J. B., Trejo-Soto, P. J., ... & Yépez-Mulia, L. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental parasitology, 184, 82–89.
- Thomas, C., Auwerx, J., & Schoonjans, K. (2008). Bile acids and the membrane bile acid receptor TGR5—connecting nutrition and metabolism. Thyroid, 18(2), 167-174.
- Hopkins, C. R., Cheung, M., Dvela-Levitt, M., Kim, S., Li, H., Liu, S., ... & Greka, A. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo [d] imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(2), 155-159.
- Kumar, A., & Murthy, K. S. (2014). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(6), G479-G491.
- Abdel-Mohsen, H. T., El-Sayed, M. A. A., & El-Diwani, H. I. (2017). Synthesis and anticancer activity of novel benzimidazole derivatives. Medicinal Chemistry Research, 26(11), 2748-2757.
- Wanasen, N., & Soong, L. (2008). L-arginine metabolism and its impact on host immunity against Leishmania infection. Immunologic research, 41(1), 15–25.
- Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European journal of medicinal chemistry, 186, 111883.
-
Wikipedia. (2023, October 27). MAPK/ERK pathway. In Wikipedia. [Link]
- Ha, J. H., Lee, J. H., Park, S. Y., Lee, J. Y., Kim, D. J., Lee, K., ... & Cho, S. Y. (2014). Design, synthesis and biological evaluation of benzyl 2-(1H-imidazol-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3600–3604.
- Yang, J., Chen, Z., Liu, Y., & Liu, Y. (2018). Imidazoles as potential anticancer agents. Future medicinal chemistry, 10(12), 1475–1494.
- Zhou, Y., Castonguay, P., Sidhom, E. H., Clark, A. R., Dvela-Levitt, M., Kim, S., ... & Greka, A. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science (New York, N.Y.), 358(6368), 1332–1336.
- Chen, W. D., Wang, Y. D., Meng, Z. H., Zhang, Q., Wang, Y., Zhang, L. L., ... & Li, J. Y. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972.
- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Sastry, G. N. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(8), 1015–1026.
- Iniesta, V., Gómez-Nieto, L. C., & Corraliza, I. (2001). The inhibition of arginase by Nomega-hydroxy-l-arginine controls the growth of Leishmania inside macrophages. The Journal of experimental medicine, 193(6), 777–784.
- Ramurthy, S., Subramanian, S., Aikawa, M., Amiri, P., Costales, A., Dove, J., ... & Renhowe, P. A. (2008). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of medicinal chemistry, 51(22), 7049–7052.
- Zou, L., Wang, Y., Li, S., Zhang, Y., & Zhang, Q. (2022). Structures of several TGR5 agonists and their EC50 (concentration for 50% of maximal effect) values on human TGR5 (hTGR5).
- Wagiha, N., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2023). Representation of various targets of 1H-benzimidazolederivatives having anticancer effects.
- Chen, X., Li, Y., & Li, J. (2022). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Journal of Medicinal Chemistry, 65(15), 10185-10206.
- Kumar, A., & Murthy, K. S. (2014). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. American Journal of Physiology. Gastrointestinal and Liver Physiology, 306(6), G479–G491.
- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of medicinal chemistry, 64(19), 14693–14714.
- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
- Nieto-Meneses, R., Castillo, R., Hernández-Campos, A., Yépez-Mulia, L., Dea-Ayuela, M. A., Bolás-Fernández, F., ... & Méndez-Cuesta, C. (2022). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. Molecules (Basel, Switzerland), 27(19), 6537.
- Singh, M., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(2), 2205–2218.
- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2017). Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells. SLAS discovery : advancing life sciences R & D, 22(7), 801–812.
-
Wikipedia. (2023, August 29). Topoisomerase inhibitor. In Wikipedia. [Link]
-
BioWorld. (2024, May 29). Raf kinase inhibitors reported in Enliven Therapeutics patent. Retrieved from [Link]
- Kumar, H., Kim, M. J., Kim, W., & Kim, Y. D. (2022). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International journal of molecular sciences, 23(21), 13359.
- Kumar, A., & Murthy, K. S. (2014). TGR5-mediated signaling pathways to release GLP-1 and PYY and....
- Wagiha, N., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future medicinal chemistry, 16(3), 225-253.
- Li, X., Wang, Y., Wang, Y., Li, J., & Chen, W. (2021). A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice.
- Nishinaka-Arai, Y., & Arai, T. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International journal of molecular sciences, 24(6), 5342.
- Kamal, A., Reddy, T. S., & Vishnuvardhan, M. V. P. S. (2015). Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. PloS one, 10(9), e0139471.
- Ramurthy, S., Subramanian, S., Aikawa, M., Amiri, P., Costales, A., Dove, J., ... & Renhowe, P. A. (2008). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of medicinal chemistry, 51(22), 7049–7052.
- Singh, M., & Tandon, V. (2011). Synthesis and Biological Activity of Novel Inhibitors of Topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European journal of medicinal chemistry, 46(2), 659–669.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
